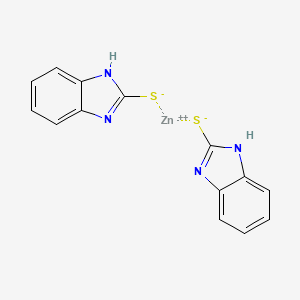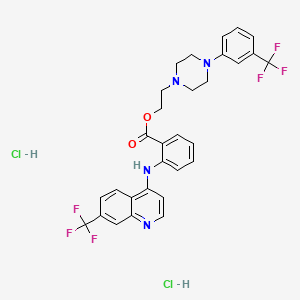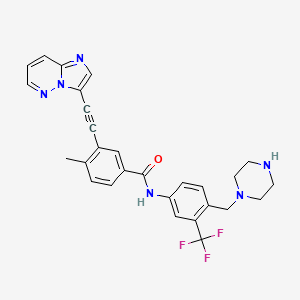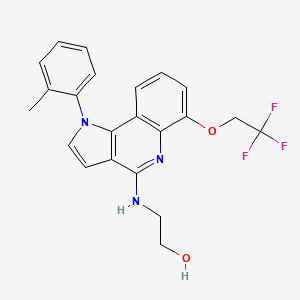
乙醇,2-((1-(2-甲苯基)-6-(2,2,2-三氟乙氧基)-1H-吡咯并(3,2-C)喹啉-4-基)氨基)-
描述
AU-413 is an anti-ulcer agent.
科学研究应用
化学传感器开发
该化合物的一个重要应用是化学传感器的开发。例如,Park 等人(2015)合成了一种化学传感器,该传感器利用喹啉荧光团,在水溶液中存在 Zn2+ 时显示出显着的荧光增强。该传感器可以检测和定量活细胞和水样中的 Zn2+,展示了其在生物和水样监测中的实用性。理论计算也支持了传感机制 (Park 等,2015)。
酶促合成和抗肿瘤活性
Nagarapu 等人(2011)描述了新型 (R/S)-2-[2-羟基-3-(4-苯基哌嗪-1-基)丙基]-1H-吡咯并[3,4-b]喹啉-3(2H)-酮衍生物的合成、表征和拆分。这些化合物使用脂肪酶分离,并对神经母细胞瘤 SK-N-SH 和人肺癌 A549 细胞系等癌细胞表现出抗肿瘤活性。特别是 S-(-) 酒精化合物在抑制肿瘤细胞生长方面更有效 (Nagarapu 等,2011)。
功能化吡咯并喹啉的合成
Yamashkin 等人(2003)研究了 5-氨基-2-苯基-和 5-氨基-1-甲基-2-苯基吲哚在反应中生成具有功能取代基的吡咯并[2,3-g]-和吡咯并[3,2-f]喹啉的行为。该研究有助于我们了解合成功能化取代的吡咯并喹啉,这在包括药物在内的各个领域具有潜在应用 (Yamashkin 等,2003)。
基于吡唑并喹啉骨架的荧光传感器
Mac 等人(2010)合成了基于 1H-吡唑并[3,4-b]喹啉骨架的新型荧光染料。这些化合物充当传感器,用于在各种溶剂中荧光检测小无机阳离子。研究发现,含有冠醚的化合物对任何研究的离子都很敏感,而含有氨基醇的化合物对二价阳离子表现出更好的选择性 (Mac 等,2010)。
属性
CAS 编号 |
220853-85-0 |
|---|---|
产品名称 |
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
分子式 |
C22H20F3N3O2 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
2-[[1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C22H20F3N3O2/c1-14-5-2-3-7-17(14)28-11-9-16-20(28)15-6-4-8-18(30-13-22(23,24)25)19(15)27-21(16)26-10-12-29/h2-9,11,29H,10,12-13H2,1H3,(H,26,27) |
InChI 键 |
OXCKWCUIGSKVPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
规范 SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AU-413 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

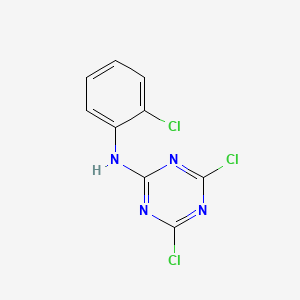
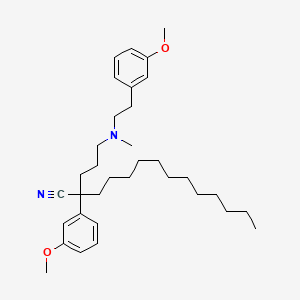
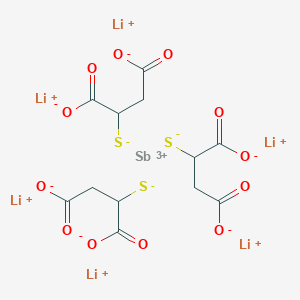

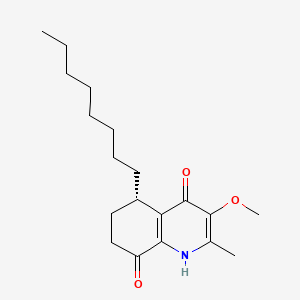
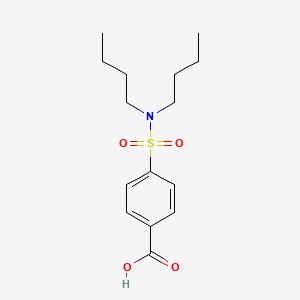
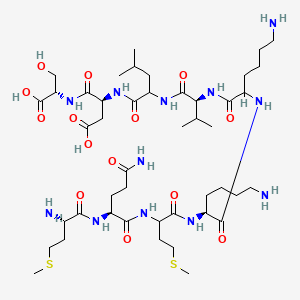
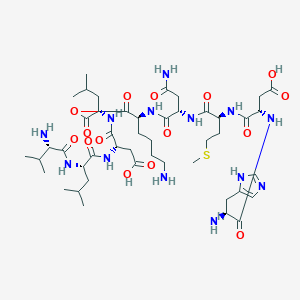
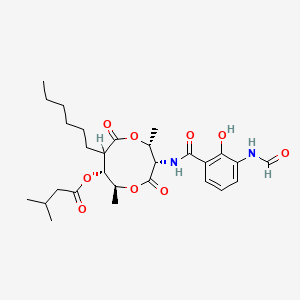
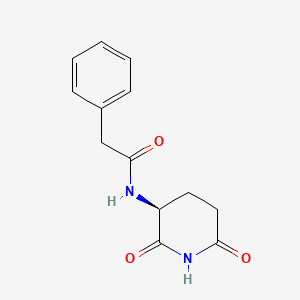
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
